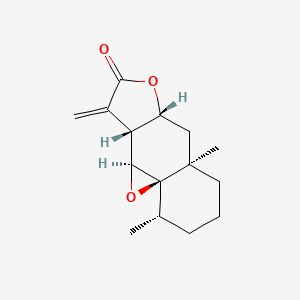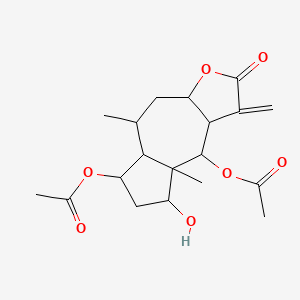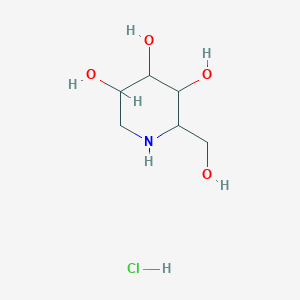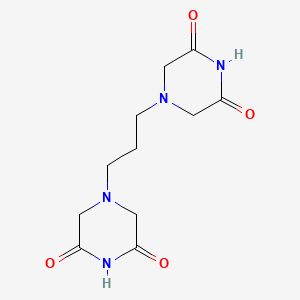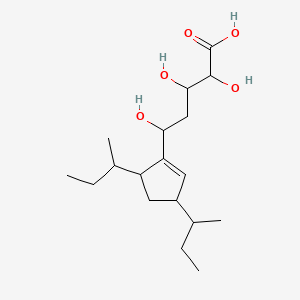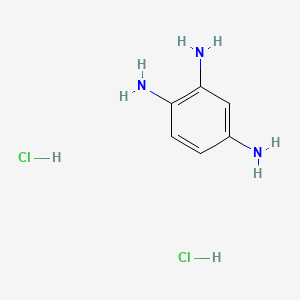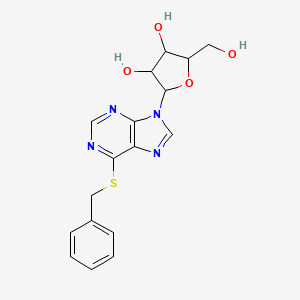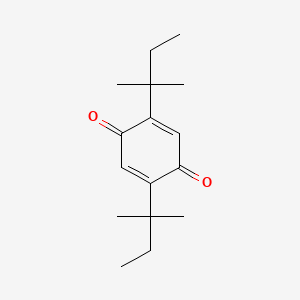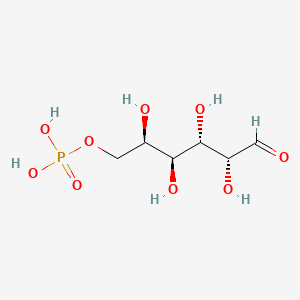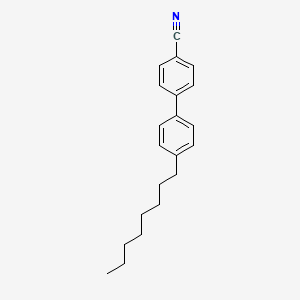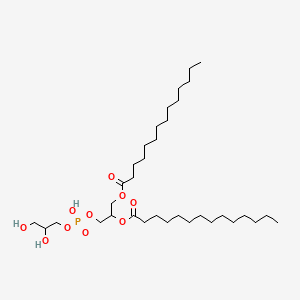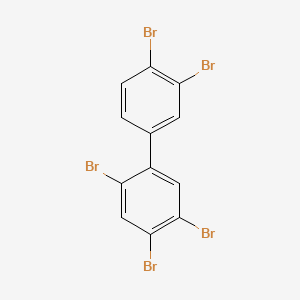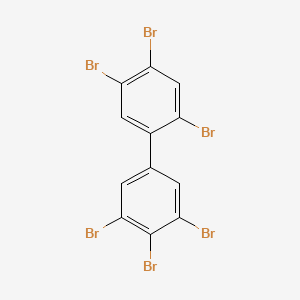![molecular formula C27H32O6 B1197367 17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate CAS No. 25495-42-5](/img/structure/B1197367.png)
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate is a steroid lactone.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound was synthesized by protecting the C10 hydrogen from epimerization with the C17 ketone cyanohydrin acetate. Its structure was verified using UV NMR and conversion to the 10beta form (Farkas & OToole, 1971).
- Another study on a related compound, C22H29F3O5S, revealed its crystal structure with a fused four-ring steroidal system and specific chair and envelope conformations for the rings (Zhou et al., 2015).
Chemical Properties and Reactions
- A study demonstrated the synthesis of various steroidal ketones with anti-implantational and antidecidual activities, highlighting the diverse chemical properties and reactions these compounds can undergo (Grunwell et al., 1976).
- Research on cyclopenta[a]phenanthrenes revealed insights into their synthesis and potential biological activities, such as carcinogenicity, which is crucial for understanding the biochemical interactions of similar compounds (Bhatt, 1988).
Application in Biological Studies
- The compound's derivatives, such as 16β-Bromo-17-hydroxypregn-4-ene-3,11,20-trione chloroform solvate, are important intermediates in the synthesis of hormone pharmaceuticals, indicating their relevance in biomedical research (Nie et al., 2006).
- Another derivative, 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan, synthesized from related compounds, demonstrates the versatility of these molecules in pharmacological research (Inoue & May, 1976).
Molecular and Crystal Structure Studies
- The study of prednisolone acetate, a structurally similar compound, using a transferred multipolar atom model, highlights the importance of understanding the molecular and crystal structures of these compounds for their application in drug development (Shahid et al., 2017).
properties
CAS RN |
25495-42-5 |
|---|---|
Product Name |
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate |
Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5-acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate |
InChI |
InChI=1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3 |
InChI Key |
PSLJWFDKICJBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



